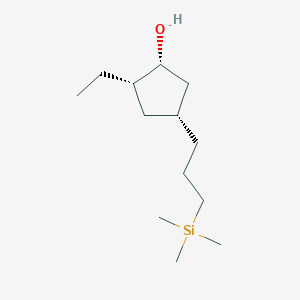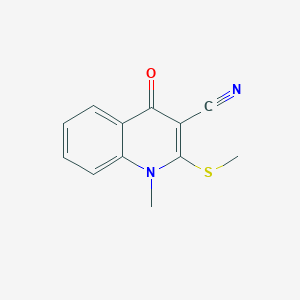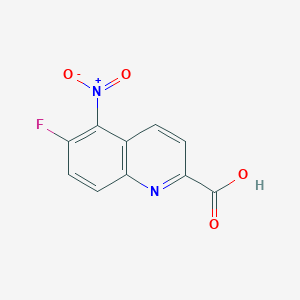![molecular formula C14H18N2O B11876545 8-Quinolinol, 7-[(diethylamino)methyl]- CAS No. 77895-34-2](/img/structure/B11876545.png)
8-Quinolinol, 7-[(diethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((Diethylamino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the diethylamino group at the 7-position enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-((Diethylamino)methyl)quinolin-8-ol can be synthesized via the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with formaldehyde and diethylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 7-((Diethylamino)methyl)quinolin-8-ol follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-((Diethylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-((Diethylamino)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the extraction and separation of metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-((Diethylamino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can disrupt various biological processes. In antimicrobial applications, it interferes with the metal-dependent enzymes in microorganisms, leading to their inhibition. In anticancer applications, it can induce apoptosis in cancer cells by disrupting metal ion homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
7-((Dimethylamino)methyl)quinolin-8-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.
5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol: Contains additional chlorine substituents, enhancing its reactivity.
Uniqueness
7-((Diethylamino)methyl)quinolin-8-ol is unique due to the presence of the diethylamino group, which enhances its lipophilicity and biological activity. This makes it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs .
Propriétés
Numéro CAS |
77895-34-2 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
7-(diethylaminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H18N2O/c1-3-16(4-2)10-12-8-7-11-6-5-9-15-13(11)14(12)17/h5-9,17H,3-4,10H2,1-2H3 |
Clé InChI |
ZDKKFSNLZTZYRN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)



![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)


